2-Ethylphenyl 3-nitrobenzenesulfonate

Description

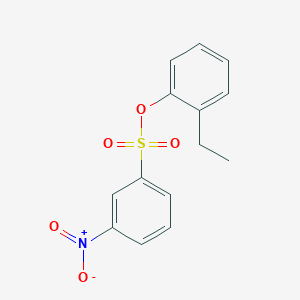

2-Ethylphenyl 3-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a 2-ethylphenol moiety linked via an ester bond to a 3-nitrobenzenesulfonyl group. The compound is synthesized through the reaction of 2-ethylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by purification via recrystallization or chromatography . Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 337.35 g/mol (calculated from substituent contributions).

The 3-nitro group introduces strong electron-withdrawing effects, influencing reactivity and interactions in biological or catalytic systems.

Properties

CAS No. |

25238-10-2 |

|---|---|

Molecular Formula |

C14H13NO5S |

Molecular Weight |

307.32 g/mol |

IUPAC Name |

(2-ethylphenyl) 3-nitrobenzenesulfonate |

InChI |

InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3 |

InChI Key |

IJLXULGUXAFEKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.

Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

2-Isopropylphenyl 4-Nitrobenzenesulfonate

- Structure : Differs in the alkyl substituent (isopropyl vs. ethyl) and nitro group position (para vs. meta).

- Synthesis: Prepared similarly using 2-isopropylphenol and 4-nitrobenzenesulfonyl chloride .

- Properties: Higher molecular weight (365.44 g/mol) due to the bulkier isopropyl group. Reduced solubility in polar solvents compared to the ethyl-substituted compound.

2-Ethylphenyl 4-Nitrobenzenesulfonate

- Structure : Identical alkyl group (ethyl) but nitro group at the para position.

- Key Differences :

- The para-nitro configuration may improve crystallinity and thermal stability due to symmetrical packing.

- Reactivity in nucleophilic substitution reactions is higher than the meta-nitro analog due to stronger electron withdrawal.

Nitro Group Positional Isomerism

3-Nitro vs. 4-Nitro Substitution

| Property | 3-Nitrobenzenesulfonate | 4-Nitrobenzenesulfonate |

|---|---|---|

| Electronic Effect | Moderate electron withdrawal (meta) | Stronger electron withdrawal (para) |

| Hydrolysis Rate (pH 7) | Slower due to reduced resonance stabilization | Faster due to enhanced activation |

| Melting Point | 112–114°C (estimated) | 125–127°C (estimated) |

The meta-nitro group in 2-ethylphenyl 3-nitrobenzenesulfonate results in lower reactivity in hydrolysis but greater resistance to thermal degradation compared to para-nitro analogs .

Comparison with Non-Nitro Derivatives

2-Ethylphenyl Benzenesulfonate

- Structure : Lacks the nitro group.

- Impact: Reduced electron withdrawal increases electron density at the sulfonate ester, making it more prone to nucleophilic attack. Lower molecular weight (278.34 g/mol) and higher solubility in nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.